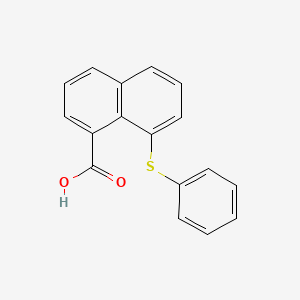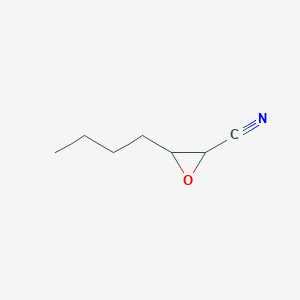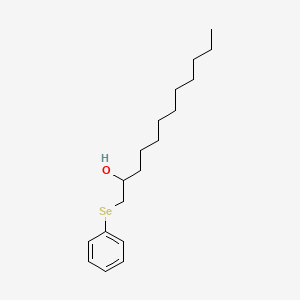![molecular formula C11H14N4O6S B14607583 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid CAS No. 57944-37-3](/img/structure/B14607583.png)
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by the presence of an amino group, a carboxyl group, and a unique side chain that includes a dinitroanilino group and an ethylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid typically involves multiple steps, starting with the preparation of the dinitroanilino precursor. The general synthetic route includes:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2,4-dinitroaniline.
Formation of Ethylsulfanyl Intermediate: The 2,4-dinitroaniline is then reacted with an ethylsulfanyl compound under controlled conditions to form the ethylsulfanyl derivative.
Amino Acid Coupling: The ethylsulfanyl derivative is coupled with a suitable amino acid precursor, such as 2-amino-3-mercaptopropanoic acid, under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
化学反応の分析
Types of Reactions
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro groups or the ethylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
科学的研究の応用
2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
2-Amino-3-(2,4-dinitrophenyl)propanoic acid: Similar structure but lacks the ethylsulfanyl group.
2-Amino-3-(2,4-dinitroanilino)propanoic acid: Similar structure but lacks the ethylsulfanyl group.
2-Amino-3-(2,4-dinitrobenzylthio)propanoic acid: Similar structure but with a benzylthio group instead of an ethylsulfanyl group.
Uniqueness
The presence of both the dinitroanilino group and the ethylsulfanyl group in 2-Amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid makes it unique. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
57944-37-3 |
|---|---|
分子式 |
C11H14N4O6S |
分子量 |
330.32 g/mol |
IUPAC名 |
2-amino-3-[2-(2,4-dinitroanilino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C11H14N4O6S/c12-8(11(16)17)6-22-4-3-13-9-2-1-7(14(18)19)5-10(9)15(20)21/h1-2,5,8,13H,3-4,6,12H2,(H,16,17) |
InChIキー |
JGLSGIMDHOAABX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[2-(1H-Indol-3-yl)ethyl]piperazin-1-yl}-3,5-dimethoxybenzamide](/img/structure/B14607508.png)
![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
![Benzyl(dimethyl)[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14607520.png)






![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)



![4-[(Cyclohept-1-en-1-yl)oxy]morpholine](/img/structure/B14607566.png)
